molecular formula C6H5Br2NO B6324595 (4,6-Dibromopyridin-2-yl)methanol CAS No. 1353100-67-0

(4,6-Dibromopyridin-2-yl)methanol

Cat. No.: B6324595
CAS No.: 1353100-67-0
M. Wt: 266.92 g/mol
InChI Key: OOEGPEUBRQWLQK-UHFFFAOYSA-N
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Description

“(4,6-Dibromo-2-pyridyl)methanol” is a compound formed by the reaction of pyridine with formaldehyde in the presence of hydrobromic acid. It has a molecular formula of C6H5Br2NO and a molecular weight of 266.92 g/mol .


Synthesis Analysis

The synthesis of “(4,6-Dibromo-2-pyridyl)methanol” involves the reaction of pyridine with formaldehyde in the presence of hydrobromic acid. Dibromination reactions are commonly used in organic chemistry for the synthesis of dibromoalkanes .


Molecular Structure Analysis

The molecular structure of “(4,6-Dibromo-2-pyridyl)methanol” is characterized by a pyridine ring substituted with two bromine atoms and one methanol group . The exact structure can be determined using techniques such as NMR, HPLC, and LC-MS .

Mechanism of Action

Target of Action

It is known that pyridine derivatives, such as picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde, have been the subject of several experimental and theoretical investigations .

Mode of Action

For instance, treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of deprotonated pyrazole in hot diglyme affords 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine . This suggests that (4,6-Dibromo-2-pyridyl)methanol may interact with its targets through similar chemical reactions.

Biochemical Pathways

strain CNP-8 . This suggests that (4,6-Dibromo-2-pyridyl)methanol might be involved in similar biochemical pathways.

Result of Action

It is known that pyridine derivatives can exhibit various effects, such as spin-crossover behavior . This suggests that (4,6-Dibromo-2-pyridyl)methanol might have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4,6-Dibromo-2-pyridyl)methanol. For instance, 2,2-Dibromo-2-cyanoacetamide (DBNPA), a compound with a similar structure, has been used as a biocide in industrial water applications due to its instantaneous antimicrobial activity and rapid chemical breakdown . This suggests that (4,6-Dibromo-2-pyridyl)methanol might also be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.

Properties

IUPAC Name

(4,6-dibromopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEGPEUBRQWLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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